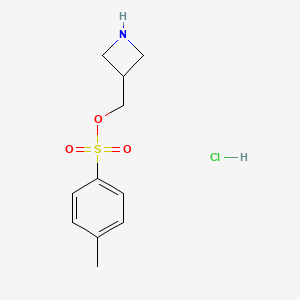
Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride
概要
説明
Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride typically involves the reaction of azetidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized azetidines, while ring-opening reactions can produce linear or branched amines .
科学的研究の応用
Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to participate in various chemical reactions, leading to the formation of new bonds and functional groups. These interactions can modulate biological pathways and processes, making the compound useful in drug discovery and development .
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less functionalization.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
Uniqueness
Azetidin-3-ylmethyl 4-methylbenzenesulfonate hydrochloride is unique due to its specific functional groups and the combination of the azetidine ring with the 4-methylbenzenesulfonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
IUPAC Name |
azetidin-3-ylmethyl 4-methylbenzenesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-9-2-4-11(5-3-9)16(13,14)15-8-10-6-12-7-10;/h2-5,10,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKMWFGOOCXSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride](/img/structure/B1406810.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)



![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)
![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)
![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)
![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)


